1,1-Dimethoxy-3-phenylpropane

Organic Synthesis Purification by Distillation Physicochemical Property Screening

1,1-Dimethoxy-3-phenylpropane (CAS 30076-98-3, hydrocinnamaldehyde dimethyl acetal) is a dimethyl acetal of 3-phenylpropanal with molecular formula C₁₁H₁₆O₂ and molecular weight 180.24 g/mol. The compound is employed as a protected aldehyde equivalent in multi-step organic synthesis, where the acetal function masks the carbonyl group against nucleophilic attack, strong bases, and mild oxidants.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 30076-98-3
Cat. No. B13826785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethoxy-3-phenylpropane
CAS30076-98-3
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCOC(CCC1=CC=CC=C1)OC
InChIInChI=1S/C11H16O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3
InChIKeyPQAOFUQAZBGCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethoxy-3-phenylpropane (CAS 30076-98-3): Verified Physicochemical and Reactivity Profile for Informed Procurement


1,1-Dimethoxy-3-phenylpropane (CAS 30076-98-3, hydrocinnamaldehyde dimethyl acetal) is a dimethyl acetal of 3-phenylpropanal with molecular formula C₁₁H₁₆O₂ and molecular weight 180.24 g/mol [1]. The compound is employed as a protected aldehyde equivalent in multi-step organic synthesis, where the acetal function masks the carbonyl group against nucleophilic attack, strong bases, and mild oxidants [2]. Its independent CAS registry entry, EINECS number (250-027-9), and assignment to HS code 2911000000 (acetals and hemiacetals) establish it as a discrete, commercially trackable entity distinct from its positional isomer 2-phenylpropionaldehyde dimethyl acetal (CAS 90-87-9) and the homologous diethyl acetal (CAS 6956-37-2) [1][3].

1,1-Dimethoxy-3-phenylpropane (CAS 30076-98-3): Why Substituting In-Class Acetals Introduces Quantifiable Risk


Dimethyl acetals of phenylpropanals share the same molecular formula but differ in the position of the acetal carbon relative to the aromatic ring; this seemingly subtle structural variation translates into measurable differences in boiling point, LogP, density, and flash point that directly impact distillation-cut purity, chromatographic retention, and safety classification [1]. Substituting the 3-phenyl regioisomer (target compound) with the 2-phenyl isomer (1,1-dimethoxy-2-phenylpropane) can shift the boiling point by 20-25 °C at atmospheric pressure and alter the LogP by ~0.2 log units, compromising established separation protocols and requiring re-validation of downstream chemistry [1]. Procurement of an inappropriately indexed acetal therefore carries the risk of batch rejection, regulatory non-compliance, and synthetic failure in routes optimized for the 3-phenyl substitution pattern [2].

1,1-Dimethoxy-3-phenylpropane (CAS 30076-98-3): Quantitative Comparator Evidence for Scientific Screening and Supplier Selection


Boiling Point Differentiation: 3-Phenyl Acetal vs. the 2-Phenyl Positional Isomer

The 3-phenyl regioisomer (target compound, 1,1-dimethoxy-3-phenylpropane) exhibits an atmospheric-pressure boiling point of approximately 249-251 °C, which is 23-25 °C higher than the commonly cited atmospheric boiling point of its 2-phenyl positional isomer (1,1-dimethoxy-2-phenylpropane; 2-phenylpropionaldehyde dimethyl acetal, CAS 90-87-9) at ~226.4 °C (760 mmHg) [1]. This boiling point differential is large enough to permit fractional distillation separation and serves as an identity and purity check point during incoming QC [1].

Organic Synthesis Purification by Distillation Physicochemical Property Screening

LogP Partitioning: Target Compound Hydrophobicity Relative to Key Isomers

The target compound has an experimentally determined or calculated LogP (octanol/water partition coefficient) of approximately 2.53, which denotes moderate lipophilicity [1]. This value is higher than that of the 2-phenyl isomer (LogP ~2.35-2.42) and significantly greater than phenylacetaldehyde dimethyl acetal (LogP 2.07) . In reversed-phase HPLC, this LogP difference translates into measurably distinct retention times, supporting selective quantification using methods such as the Newcrom R1 column protocol [2].

QSAR Modeling Chromatography Method Development ADME Prediction

Flash Point and Safety Classification: Operational Procurement Criteria

The target compound has a closed-cup flash point of approximately 88.9 °C (192 °F), placing it near the boundary of flammable liquid classifications depending on jurisdiction [1]. The diethyl acetal analog (hydrocinnamaldehyde diethyl acetal, CAS 6956-37-2) exhibits a higher flash point (~101 °C), while the 2-phenyl isomer dimethyl acetal shows a flash point of ~92 °C . The target therefore occupies a distinct safety–volatility niche that directly influences storage conditions, ventilation requirements, and transport packaging specifications when scaling from laboratory to pilot quantities [1].

Chemical Safety Transport and Storage Classification Regulatory Compliance

Density Differential and Formulation Compatibility

The density of the target compound is reported as ~0.974 g/cm³ at ambient conditions . This is measurably lower than the 2-phenyl isomer (reported density 0.971 g/cm³; for the liquid form, ~0.992 g/mL at 25 °C) and the diethyl acetal analog (~0.956 g/cm³) [1]. Density differences of this magnitude affect liquid-liquid extraction phase separation, vessel-fill calculations, and weight-to-volume conversion accuracy in multi-step reaction sequences where stoichiometric control is required .

Formulation Science Process Engineering Quality-by-Design

Regulatory Usage Status: Not Approved for Flavor vs. FEMA-Approved Isomer

According to available flavor-industry databases, 1,1-dimethoxy-3-phenylpropane is explicitly listed as 'not for flavor use', whereas the 2-phenyl isomer (CAS 90-87-9, FEMA 2888) is approved as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by JECFA [1][2]. The target compound is not listed in the Food Chemicals Codex, nor does it possess a FEMA number [1]. This regulatory discrepancy means that the 3-phenyl acetal cannot be directly substituted in flavor or fragrance formulations intended for oral ingestion without a complete new-substance safety assessment [1].

Flavor Chemistry Regulatory Affairs GRAS Determination

Patent-Demonstrated Utility as a Butylatable Acetal Substrate

Japanese Patent JP3918062B2 (University of Tsukuba) explicitly names 3-phenylpropionaldehyde dimethyl acetal (the target compound) as a representative acetal substrate for a manganese-mediated alkylation (e.g., butylation) protocol using a mixed reactant of tributylmanganese magnesium bromide and BF₃·Et₂O [1]. This provides a documented, reproducible synthetic entry that is not necessarily applicable to the 2-phenyl isomer due to differences in steric accessibility at the acetal carbon; the patent exemplar thereby creates an IP-documented preference for the target compound in specific C–C bond-forming sequences [1].

Process Chemistry Alkylation Methodology Patent-Led Synthesis

1,1-Dimethoxy-3-phenylpropane (CAS 30076-98-3): Evidence-Backed Application Scenarios for Targeted Procurement


Multi-Step Organic Synthesis Requiring a Thermally-Robust 3-Phenylpropanal Synthon

The higher boiling point (249-251 °C) and distinct LogP (2.53) of the target compound relative to the 2-phenyl isomer make it the acetal of choice for synthetic routes where elevated-temperature distillations or neat reaction conditions are employed, and where co-elution with the 2-phenyl analog during chromatographic purification could compromise purity [1][2]. The documented HPLC method on Newcrom R1 columns provides a ready-to-implement analytical tool for monitoring conversion and purity in these sequences [2].

Patent-Guided Alkylation Process Development

For chemists exploring C–C bond formation via organomanganese chemistry, selecting the patent-validated 3-phenyl acetal substrate (JP3918062B2) reduces optimization burden. The patent explicitly demonstrates butylation at the acetal carbon, offering a literature-precedented transformation that may not translate efficiently to the sterically-different 2-phenyl isomer [3].

Non-Flavor Fragrance Intermediate Where Regulatory Classification is Critical

Because the target compound is not FEMA-approved and is explicitly marked 'not for flavor use,' it is suitable solely for non-ingestible fragrance, aroma-chemical, or industrial intermediate applications. Identifying this at the procurement stage prevents inadvertent mislabeling of a batch intended for flavor use, which would trigger regulatory review and possible rejection [4].

Preparative Chromatography and Analytical Reference Standard Preparation

The compound's ready separation from positional isomers on mixed-mode HPLC columns (SIELC Newcrom R1) enables its use as an analytical reference standard for method validation and impurity profiling in samples containing multiple phenylpropane acetals. Its unique retention time, driven by a LogP of 2.53, provides a reliable internal marker [2].

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